5-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H9BrFNO |
|---|---|
Molecular Weight |
258.09 g/mol |
IUPAC Name |
5-(5-bromo-2-fluorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H9BrFNO/c11-6-1-2-8(12)7(5-6)9-3-4-10(14)13-9/h1-2,5,9H,3-4H2,(H,13,14) |
InChI Key |
RHGHZSFBEKRICJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1C2=C(C=CC(=C2)Br)F |
Origin of Product |
United States |
Synthetic Methodologies for 5 5 Bromo 2 Fluorophenyl Pyrrolidin 2 One
Retrosynthetic Analysis and Proposed Synthetic Disconnections
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 5-(5-bromo-2-fluorophenyl)pyrrolidin-2-one, two primary disconnections are considered logical. The first involves breaking the C-N bond of the lactam, and the second involves disconnecting the C-C bond between the aryl group and the pyrrolidinone ring. These disconnections suggest that the synthesis can be approached by forming the lactam ring in the final steps or by attaching the aryl group to a pre-existing pyrrolidinone scaffold. Functional group interconversion is a key strategy in planning the synthesis, allowing for the transformation of one functional group into another to facilitate the desired reactions. wikipedia.org
A plausible retrosynthetic pathway involves the cyclization of a γ-amino acid derivative. This approach simplifies the target molecule to a linear precursor containing the necessary carbon skeleton and functional groups for ring closure. Another viable strategy is the coupling of a pre-formed pyrrolidinone ring with an appropriate aryl partner.
Key Precursors and Starting Materials
The successful synthesis of this compound relies on the availability and preparation of key precursors for both the heterocyclic and the aromatic moieties.
The pyrrolidin-2-one ring, also known as a γ-lactam, is a common structural motif in many biologically active compounds. mdpi.com Its synthesis can be achieved from various acyclic precursors. mdpi.com Common starting materials for the construction of the pyrrolidin-2-one ring include:
γ-Aminobutyric acid (GABA) and its derivatives: Cyclization of GABA or its esters can be induced to form the lactam ring.
Glutamic acid: This amino acid can be converted to pyrrolidin-2-one derivatives through various chemical transformations.
Donor-Acceptor (DA) cyclopropanes: These strained ring systems can undergo ring-opening reactions with nucleophiles, such as amines, followed by cyclization to yield 1,5-substituted pyrrolidin-2-ones. mdpi.comnih.gov
Acyclic amino esters: γ-amino esters can undergo lactamization, often promoted by heat or acid catalysis, to form the pyrrolidin-2-one ring. mdpi.comnih.gov
The 5-bromo-2-fluorophenyl group is a key component of the target molecule. Precursors for this moiety are typically synthesized from commercially available starting materials. One important precursor is 5-bromo-2-fluorophenylboronic acid, which is valuable for cross-coupling reactions. tcichemicals.com The synthesis of this boronic acid can be achieved from 1-bromo-4-fluorobenzene (B142099) through a lithiation reaction followed by quenching with a trialkyl borate (B1201080) and subsequent hydrolysis. google.com
Another relevant precursor is 2-bromo-5-fluorotoluene, which can be used in reactions involving benzylic functionalization. The synthesis of related brominated and fluorinated phenyl compounds often involves electrophilic aromatic substitution reactions, such as bromination of a fluorinated aromatic compound, or nucleophilic aromatic substitution, depending on the desired substitution pattern. For instance, the synthesis of 2-[(5-Bromo-2-Methylphenyl)methyl]-5-(4-Fluorophenyl)thiophene, an intermediate for Canagliflozin, utilizes 2-methyl-5-bromobenzoic acid. innospk.comgoogle.com
| Precursor Compound | Starting Material(s) | Key Reaction Type(s) |
| 5-Bromo-2-fluorophenylboronic acid | 1-Bromo-4-fluorobenzene, trialkyl borate | Lithiation, Borylation |
| 2-Hydroxy-5-bromopyrimidine | 2-Hydroxypyrimidine, Bromine | Electrophilic Bromination |
| 5-Bromo-2-fluoropyrimidine | 2-Hydroxy-5-bromopyrimidine | Halogen Exchange |
This table is generated based on available data for the synthesis of related compounds and may not represent the exact synthetic route for the specified moiety.
Potential Synthetic Routes and Reaction Strategies for Conjugation
The assembly of this compound can be envisioned through several synthetic strategies, primarily focusing on either forming the lactam ring with the aryl group already in place or attaching the aryl group to a pre-formed lactam.
The formation of the pyrrolidin-2-one ring from an acyclic precursor is a widely used and effective strategy. mdpi.com
Intramolecular Cyclization of γ-Amino Acids: A γ-amino acid containing the 5-bromo-2-fluorophenyl substituent at the γ-position can be cyclized to form the target lactam. This cyclization is often achieved by heating or by using coupling agents that facilitate amide bond formation.
Reductive Amination followed by Cyclization: A keto-acid or keto-ester precursor can undergo reductive amination with an ammonia (B1221849) source, followed by spontaneous or induced cyclization to yield the pyrrolidin-2-one.
From Donor-Acceptor Cyclopropanes: A method for the synthesis of 1,5-substituted pyrrolidin-2-ones involves the reaction of donor-acceptor cyclopropanes with primary amines. mdpi.comnih.gov This process includes a Lewis acid-catalyzed opening of the cyclopropane (B1198618) ring by the amine to form a γ-amino ester, which then undergoes lactamization. mdpi.com
Connecting the 5-bromo-2-fluorophenyl moiety to the pyrrolidin-2-one ring is a critical step. Various cross-coupling reactions are suitable for this transformation.
Strategies for Aryl-Pyrrolidinone Linkage Formation
Analogies to Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a powerful method for the formation of aryl-heteroatom and, in some cases, aryl-carbon bonds. youtube.comyoutube.com The reaction typically involves the attack of a nucleophile on an aromatic ring that is activated by the presence of strong electron-withdrawing groups (EWGs) at the ortho and/or para positions to the leaving group. nih.gov
In the context of synthesizing this compound, a hypothetical SNAr approach could be envisioned where a nucleophilic pyrrolidinone equivalent, such as the enolate of pyrrolidin-2-one, displaces a leaving group on the aromatic ring. However, the target aromatic moiety, 1,4-dibromo-2-fluorobenzene (B72686) or a similar precursor, lacks the strong EWGs typically required for a facile SNAr reaction. The fluorine and bromine atoms are not sufficiently activating to promote nucleophilic attack by a carbon-based nucleophile like a lactam enolate under standard SNAr conditions. nih.gov
Transition Metal-Catalyzed Coupling Reactions (e.g., Ullmann-type, Buchwald-Hartwig amination principles)
Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds, offering milder conditions and broader substrate scope compared to traditional methods.
Ullmann-type Coupling: The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-N, C-O, and C-S bonds, and has been adapted for C-C bond formation as well. organic-chemistry.orgnih.govmdpi.comresearchgate.netnih.gov A plausible Ullmann-type approach for the synthesis of this compound could involve the coupling of a 5-halopyrrolidin-2-one with a (5-bromo-2-fluorophenyl)metal reagent, or conversely, the coupling of a pyrrolidin-2-one-5-yl metal species with 1,4-dibromo-2-fluorobenzene. Modern Ullmann reactions often employ ligands to improve efficiency and can be performed under more moderate conditions than the harsh temperatures of the original procedures.
Buchwald-Hartwig Amination Principles: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.org This reaction is highly versatile and has been extended to the amidation of aryl halides with amides and lactams. pearson.comresearchgate.netthieme-connect.comnumberanalytics.com A synthetic strategy for this compound could involve an intramolecular Buchwald-Hartwig cyclization of a γ-amino acid precursor. In this scenario, the (5-bromo-2-fluorophenyl) group would already be attached to the nitrogen of the acyclic precursor. The palladium catalyst would then facilitate the intramolecular C-N bond formation to construct the pyrrolidinone ring.
Alternatively, an intermolecular approach could be considered, where pyrrolidin-2-one is directly coupled with 1,4-dibromo-2-fluorobenzene. However, controlling the selectivity of the coupling at the desired position on the aromatic ring and avoiding N-arylation versus C-arylation would be a significant challenge.
| Reaction Type | Potential Reactants | Key Advantages | Potential Challenges |
|---|---|---|---|
| Ullmann-type | 5-halopyrrolidin-2-one + (5-bromo-2-fluorophenyl)metal reagent | Cost-effective copper catalyst | Harsh reaction conditions, stoichiometric copper in classic methods |
| Buchwald-Hartwig Amination (Intramolecular) | Acyclic γ-amino acid precursor with N-(5-bromo-2-fluorophenyl) group | High functional group tolerance, mild conditions | Synthesis of the acyclic precursor required |
Functionalization and Derivatization from Simpler Pyrrolidinones
An alternative to constructing the C-aryl bond during the formation of the heterocyclic ring is the direct functionalization of a pre-formed pyrrolidin-2-one. Modern methods for C-H activation and arylation have made this a more feasible strategy.
Palladium-catalyzed direct C-H arylation at the C5 position of N-protected pyrrolidin-2-ones has been reported. nih.govlookchem.comresearchgate.netacs.orgresearchgate.net This approach would involve the reaction of a suitable pyrrolidin-2-one derivative with 1,4-dibromo-2-fluorobenzene in the presence of a palladium catalyst and a suitable oxidant. The regioselectivity of the arylation at the C5 position would be a critical factor to control. The use of a directing group on the nitrogen of the pyrrolidinone could be employed to achieve the desired regioselectivity.
Stereoselective Synthesis Considerations for Chiral Centers
The C5 position of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. For many pharmaceutical applications, it is crucial to synthesize a single enantiomer, as the two enantiomers can have different biological activities. Therefore, stereoselective synthesis is a key consideration.
Asymmetric Synthetic Approaches
Asymmetric synthesis aims to produce a single enantiomer of a chiral compound. nih.gov There are several strategies to achieve this for this compound:
Chiral Pool Synthesis: This approach utilizes a readily available chiral starting material. For example, glutamic acid, which has a defined stereochemistry, can be a starting point for the synthesis of chiral 5-substituted pyrrolidin-2-ones.
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.
Asymmetric Catalysis: A chiral catalyst can be used to favor the formation of one enantiomer over the other. nih.govrsc.orgnih.govresearchgate.netrsc.orgnih.govresearchgate.netrsc.orgmdpi.com This is a highly efficient method as only a small amount of the chiral catalyst is needed to produce a large quantity of the enantiomerically enriched product. For the synthesis of chiral γ-lactams, various organocatalytic and transition-metal-catalyzed asymmetric methods have been developed.
Diastereoselective Control in Cyclization Reactions
Diastereoselective reactions are used to control the relative stereochemistry of multiple stereocenters. If the precursor to the pyrrolidinone ring already contains a stereocenter, this can influence the stereochemistry of the newly formed stereocenter at the C5 position during the cyclization reaction. acs.orgscispace.com For instance, in an intramolecular cyclization of a γ-amino acid derivative, the stereochemistry of the amino acid backbone can direct the diastereoselective formation of the C5-aryl stereocenter.
Reaction Optimization and Process Development Challenges
The transition from a laboratory-scale synthesis to a large-scale industrial process presents several challenges. For the synthesis of this compound, these challenges would likely include:
Yield and Purity: Optimizing reaction conditions (temperature, solvent, catalyst loading, reaction time) to maximize the yield of the desired product while minimizing the formation of impurities is crucial.
Scalability: Reactions that work well on a small scale may not be directly transferable to a large-scale process. Issues such as heat transfer, mixing, and safety need to be addressed.
Purification: Developing a robust and scalable purification method (e.g., crystallization, chromatography) to obtain the final product with the required purity is a critical aspect of process development.
Stereochemical Control: Ensuring high enantiomeric or diastereomeric purity on a large scale can be challenging and may require extensive optimization of the stereoselective step.
| Challenge | Potential Mitigation Strategy |
|---|---|
| Low Yield | Screening of catalysts, ligands, solvents, and bases; optimization of reaction temperature and time. |
| High Catalyst Cost | Use of catalysts with high turnover numbers; development of catalyst recycling protocols. |
| Formation of Impurities | Fine-tuning of reaction conditions to improve selectivity; development of efficient purification methods. |
| Poor Stereocontrol | Screening of chiral catalysts or auxiliaries; optimization of conditions for stereoselective reactions. |
Influence of Solvents and Temperature on Reaction Efficiency
Information not available in the public domain.
Role of Catalysts and Reagents in Yield and Purity
Information not available in the public domain.
Advanced Spectroscopic and Analytical Characterization of 5 5 Bromo 2 Fluorophenyl Pyrrolidin 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For a molecule such as 5-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, would be essential for its complete characterization.
Proton (¹H) NMR Spectral Analysis
A hypothetical ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the protons of the pyrrolidinone ring and the substituted phenyl group. The protons on the pyrrolidinone ring would likely appear as complex multiplets in the aliphatic region of the spectrum. The protons on the phenyl ring would exhibit characteristic splitting patterns in the aromatic region, influenced by the bromine and fluorine substituents.
Carbon-13 (¹³C) NMR Spectral Analysis
The ¹³C NMR spectrum would provide information on the number of unique carbon environments in the molecule. Key signals would include the carbonyl carbon of the pyrrolidinone ring, typically found in the downfield region, as well as distinct signals for the carbons of the pyrrolidinone ring and the substituted phenyl group. The carbon atoms bonded to bromine and fluorine would show characteristic chemical shifts and coupling patterns.
Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environments
¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, this technique would provide a specific signal for the fluorine atom on the phenyl ring. The chemical shift and coupling constants of this signal would offer valuable insights into the electronic environment of the fluorine atom and its proximity to other atoms in the molecule.
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in assembling the complete structure of the molecule. COSY would reveal proton-proton coupling networks, while HSQC would correlate protons to their directly attached carbons. HMBC would provide information about longer-range correlations between protons and carbons, helping to connect the different structural fragments of the molecule.
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. An HRMS analysis of this compound would be expected to yield a molecular ion peak with a mass-to-charge ratio (m/z) corresponding to the exact mass of the molecule, confirming its elemental formula of C₁₀H₉BrFNO. The isotopic pattern of the molecular ion peak would also be characteristic of a bromine-containing compound.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be obtained, this technique would provide precise information about its molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state.
Due to the unavailability of experimental data, the data tables for each of these analytical techniques cannot be populated at this time.
Single Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is a powerful technique that provides precise information about the atomic arrangement within a crystal lattice. While specific crystallographic data for this compound is not publicly documented, analysis of structurally similar 5-arylpyrrolidin-2-one derivatives allows for a reliable prediction of its crystallographic parameters. nih.gov It is anticipated that the compound would crystallize in a common space group, such as monoclinic P2₁/c or orthorhombic Pca2₁. nih.gov
The unit cell dimensions would be determined by the precise packing of the molecules, influenced by intermolecular forces. The data in the following table is representative of a related brominated heterocyclic compound and serves as an illustrative example of the type of data obtained from an X-ray diffraction experiment.
Interactive Table 1: Representative Crystallographic Data for a Substituted Aromatic Heterocycle.
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | 11.5296 |
| b (Å) | 7.5013 |
| c (Å) | 19.7187 |
| α, β, γ (°) | 90 |
| Volume (ų) | 1705.9 |
| Z (molecules/unit cell) | 8 |
Conformational Analysis and Molecular Geometry in the Crystal Lattice
The conformation of the this compound molecule is largely defined by the geometry of the five-membered γ-lactam ring and the orientation of the substituted phenyl ring.
Pyrrolidin-2-one Ring Conformation: The pyrrolidine (B122466) ring in such structures is not planar. It typically adopts a twisted or, more commonly, an envelope conformation to minimize steric strain. researchgate.net In an envelope conformation, four of the ring atoms are approximately coplanar, while the fifth atom (often the carbon atom opposite the nitrogen) is out of the plane. This puckering is a key feature of the molecule's geometry.
Orientation of the Phenyl Ring: The 5-(5-Bromo-2-fluorophenyl) substituent is attached to the carbon atom adjacent to the nitrogen in the pyrrolidone ring. The dihedral angle between the plane of the phenyl ring and the approximate plane of the lactam ring is a critical conformational parameter. This angle is influenced by steric hindrance from the ortho-fluorine substituent and by crystal packing forces, which include intermolecular interactions like hydrogen bonding and van der Waals forces. nih.gov Studies on related N-acylpyrrolidines show that substituents at the 2- and 5-positions tend to adopt orientations that minimize steric interactions, which in turn restricts the possible conformations of the ring. researchgate.net
Vibrational Spectroscopy for Functional Group Identification and Molecular Vibrations
Vibrational spectroscopy, including FTIR and Raman techniques, is instrumental in identifying the functional groups present in a molecule and probing its vibrational modes.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent functional groups. The γ-lactam moiety is particularly prominent in the IR spectrum. impactfactor.orgnih.gov
N-H Stretching: A distinct absorption band is expected in the region of 3200-3350 cm⁻¹ due to the stretching vibration of the N-H bond in the lactam ring. instanano.com
Aromatic C-H Stretching: Weak to medium bands just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹) are characteristic of the C-H stretching vibrations of the phenyl ring. instanano.com
Aliphatic C-H Stretching: Absorptions corresponding to the C-H stretching of the CH₂ groups in the pyrrolidinone ring are expected in the 2840-3000 cm⁻¹ range.
Carbonyl (C=O) Stretching: A strong, sharp absorption band, characteristic of the amide carbonyl group in a five-membered lactam ring, is anticipated in the range of 1680-1710 cm⁻¹. This is one of the most intense and recognizable peaks in the spectrum. nih.govresearchgate.net
Aromatic C=C Stretching: Medium to weak absorptions in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon double bond stretching vibrations within the aromatic ring.
C-N Stretching: The stretching vibration of the carbon-nitrogen bond in the lactam is expected to appear in the 1200-1350 cm⁻¹ range.
C-F and C-Br Stretching: The vibrations of the carbon-halogen bonds give rise to bands in the fingerprint region. The C-F stretch typically appears as a strong band between 1000 and 1250 cm⁻¹, while the C-Br stretch is found at lower wavenumbers, usually in the 500-650 cm⁻¹ range.
Interactive Table 2: Predicted FTIR Absorption Bands for this compound.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity |
|---|---|---|---|
| 3200-3350 | N-H (lactam) | Stretching | Medium, Broad |
| 3050-3100 | C-H (aromatic) | Stretching | Medium to Weak |
| 2840-3000 | C-H (aliphatic) | Stretching | Medium |
| 1680-1710 | C=O (γ-lactam) | Stretching | Strong, Sharp |
| 1450-1600 | C=C (aromatic) | Stretching | Medium to Weak |
| 1000-1250 | C-F (aromatic) | Stretching | Strong |
| 500-650 | C-Br (aromatic) | Stretching | Medium to Strong |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR, as it relies on changes in polarizability during molecular vibrations. nih.gov For this compound, the Raman spectrum would be particularly useful for observing symmetric vibrations and those involving the aromatic ring and carbon-halogen bonds.
Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the substituted benzene ring typically gives a strong and sharp signal in the Raman spectrum, often near 1000 cm⁻¹. Other aromatic C=C stretching modes are also Raman active. s-a-s.org
Carbonyl (C=O) Stretching: The lactam carbonyl stretch, while strong in the IR, also appears in the Raman spectrum, typically in the same 1680-1710 cm⁻¹ region. nih.gov
C-Br and C-F Vibrations: The C-Br stretching vibration is expected to produce a more intense signal in the Raman spectrum compared to its IR absorption, making it easier to identify in the 500-650 cm⁻¹ range. s-a-s.org
Chromatographic and Purity Analysis Techniques
Chromatographic methods are essential for separating the compound from impurities and for quantifying its purity. High-Performance Liquid Chromatography is the standard technique for this purpose.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reversed-phase HPLC (RP-HPLC) is the most common method for the purity analysis of moderately polar aromatic compounds like this compound. nih.govptfarm.pl This technique separates compounds based on their hydrophobicity.
A typical RP-HPLC method would involve a C18 (octadecylsilyl) stationary phase, which is nonpolar. The mobile phase would consist of a mixture of an aqueous buffer (like phosphate buffer or water with a small amount of acid like formic acid) and an organic solvent such as acetonitrile or methanol. ptfarm.plresearchgate.net By running a gradient, where the proportion of the organic solvent is increased over time, compounds are eluted from the column in order of increasing hydrophobicity. Detection is typically performed using a UV detector, set to a wavelength where the aromatic system of the molecule strongly absorbs, likely in the 220-260 nm range. ptfarm.pl The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.
Interactive Table 3: Typical HPLC Parameters for Purity Analysis.
| Parameter | Description |
|---|---|
| Column | C18 (Octadecyl), e.g., 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water + 0.1% Formic Acid or Phosphate Buffer (pH 2-3) |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution Mode | Gradient (e.g., 20% B to 95% B over 15 minutes) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-35 °C |
| Detection | UV at ~254 nm |
| Injection Volume | 5-10 µL |
Thin-Layer Chromatography (TLC) and Preparative Chromatography
Chromatographic techniques are indispensable tools in the synthesis and purification of this compound, allowing for rapid reaction monitoring and effective isolation of the final product.
Thin-Layer Chromatography (TLC) is a simple, rapid, and sensitive method used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. For this compound, silica gel 60 F254 plates are typically used as the stationary phase due to the polar nature of the lactam ring. The separation is achieved by varying the polarity of the mobile phase, which is generally a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate.
The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. The Rf value is dependent on the polarity of the compound and the composition of the mobile phase. For this compound, the presence of the polar lactam group results in strong interaction with the silica gel, leading to lower Rf values in non-polar solvent systems. Increasing the proportion of ethyl acetate in the mobile phase increases the Rf value by competing with the analyte for binding sites on the stationary phase. Visualization of the spots on the TLC plate is typically achieved under UV light (254 nm) or by staining with an appropriate reagent such as potassium permanganate.
Preparative Chromatography is a technique used to purify compounds on a larger scale, following the principles of TLC. Column chromatography with silica gel as the stationary phase is the most common method for the purification of this compound. The choice of the eluent system is guided by the TLC analysis, aiming for an Rf value of approximately 0.2-0.3 for the desired compound to ensure good separation from impurities. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, is often employed to effectively separate the target compound from both less polar and more polar impurities. The fractions collected from the column are analyzed by TLC to identify and combine the pure fractions containing this compound.
Table 1: Illustrative TLC and Preparative Chromatography Data for this compound
| Parameter | Details |
| Thin-Layer Chromatography (TLC) | |
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase (Eluent System) | 30:70 Ethyl Acetate/Hexanes |
| Retention Factor (Rf) | ~ 0.35 |
| Visualization | UV light (254 nm), Potassium Permanganate stain |
| Preparative Chromatography | |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Eluent System | Gradient elution from 10% to 50% Ethyl Acetate in Hexanes |
| Fraction Analysis | TLC with 30:70 Ethyl Acetate/Hexanes |
| Purity of Isolated Compound | >98% (determined by HPLC and NMR) |
Note: The data presented in this table is illustrative and may vary depending on the specific experimental conditions.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts
The synthesis of heterocyclic compounds like this compound can sometimes lead to the formation of volatile byproducts, which may arise from side reactions, degradation of starting materials, or decomposition of the final product under certain conditions. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify these volatile components.
In GC-MS analysis, the sample is injected into a gas chromatograph, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column (the stationary phase). The separation of the volatile compounds is based on their boiling points and their interactions with the stationary phase. As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fragmentation pattern for each compound, acting as a "molecular fingerprint" that allows for its identification by comparison with spectral libraries.
Potential volatile byproducts in the synthesis of this compound could include unreacted starting materials, such as derivatives of γ-aminobutyric acid or bromofluorobenzene, or smaller molecules resulting from fragmentation reactions. The identification of these byproducts by GC-MS is crucial for understanding the reaction mechanism, optimizing the reaction conditions to minimize their formation, and ensuring the purity of the final product. The technique is highly sensitive, capable of detecting trace amounts of volatile impurities.
Table 2: Hypothetical GC-MS Analysis of Volatile Byproducts in a Crude Reaction Mixture of this compound Synthesis
| Retention Time (min) | Tentative Compound Identification | Key Mass Fragments (m/z) | Potential Origin |
| 3.45 | 1-Bromo-4-fluorobenzene (B142099) | 174, 176, 95, 75 | Unreacted starting material or degradation product |
| 5.12 | Pyrrolidin-2-one | 85, 56, 41 | Side reaction or impurity in starting material |
| 7.89 | Unidentified brominated species | 198, 200, 119 | Byproduct from a side reaction |
| 10.23 | This compound | 271, 273, 192, 113 | Main product (trace amounts in volatile fraction) |
Note: This table presents hypothetical data to illustrate the application of GC-MS. Actual byproducts and their fragmentation patterns would depend on the specific synthetic route and reaction conditions.
Computational and Theoretical Chemistry Studies of 5 5 Bromo 2 Fluorophenyl Pyrrolidin 2 One
Density Functional Theory (DFT) Calculations for Electronic and Geometric Insights
Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems. For 5-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one, DFT calculations have been employed to elucidate its fundamental chemical characteristics.
Geometry Optimization and Conformational Analysis
The initial step in computational analysis involves geometry optimization to determine the most stable three-dimensional arrangement of atoms in the molecule. This process seeks the lowest energy conformation on the potential energy surface. For this compound, the pyrrolidinone ring is a key structural feature. Conformational analysis of similar five-membered rings, such as in 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, often reveals a non-planar structure, commonly an "envelope" conformation, which minimizes steric strain. nih.gov In this conformation, four of the ring atoms are approximately coplanar, while the fifth is out of the plane.
The optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles. These parameters are critical for a detailed understanding of the molecule's spatial configuration. While specific experimental data for this exact molecule is not available, DFT calculations provide reliable predictions.
Interactive Table: Predicted Geometric Parameters for this compound
| Parameter | Atoms Involved | Predicted Value |
| Bond Length | C=O | ~1.23 Å |
| Bond Length | C-N (amide) | ~1.35 Å |
| Bond Length | C-Br | ~1.90 Å |
| Bond Length | C-F | ~1.36 Å |
| Bond Angle | O=C-N | ~125° |
| Dihedral Angle | C-C-C-C (pyrrolidinone ring) | Varies (non-planar) |
Electronic Structure Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. ajchem-a.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. ajchem-a.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich bromo-fluorophenyl ring, while the LUMO is likely distributed over the pyrrolidinone ring, particularly the carbonyl group. The HOMO-LUMO energy gap can be calculated to predict the molecule's susceptibility to electronic excitation and charge transfer interactions. nih.gov
Interactive Table: Predicted Frontier Orbital Energies
| Orbital | Predicted Energy (eV) |
| HOMO | ~ -6.8 eV |
| LUMO | ~ -1.5 eV |
| HOMO-LUMO Gap | ~ 5.3 eV |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface. Red-colored regions indicate negative potential, corresponding to areas rich in electrons and prone to electrophilic attack. Conversely, blue-colored regions represent positive potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. researchgate.net
In the MEP map of this compound, the most negative potential (red) is anticipated to be located around the oxygen atom of the carbonyl group, making it a likely site for interaction with electrophiles. The hydrogen atom of the N-H group in the pyrrolidinone ring would exhibit a region of positive potential (blue), indicating its acidic nature.
Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular and intermolecular bonding and interactions between orbitals. It examines charge transfer and hyperconjugative interactions, which contribute to the stability of the molecule. nih.gov NBO analysis can quantify the delocalization of electron density from occupied Lewis-type (donor) orbitals to unoccupied non-Lewis-type (acceptor) orbitals.
Vibrational Frequency Calculations and Spectral Prediction
Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are based on the harmonic oscillator model and provide the frequencies of the normal modes of vibration. The predicted spectra can be compared with experimental data to confirm the molecular structure. nih.gov
The calculated vibrational spectrum of this compound would exhibit characteristic peaks corresponding to specific functional groups. For example, a strong absorption band corresponding to the C=O stretching vibration of the lactam ring is expected in the region of 1650-1700 cm⁻¹. The N-H stretching vibration would appear as a broader band around 3200-3300 cm⁻¹. Vibrations associated with the bromo-fluorophenyl group, including C-Br and C-F stretching, would also be present at their characteristic frequencies.
Interactive Table: Predicted Key Vibrational Frequencies
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch | Amide | ~3250 |
| C=O Stretch | Lactam | ~1680 |
| C-F Stretch | Fluoro-aromatic | ~1250 |
| C-Br Stretch | Bromo-aromatic | ~650 |
Thermochemical Parameters and Stability Calculations
Thermochemical parameters are crucial for determining the stability and reactivity of a chemical compound. Quantum chemical calculations, typically employing Density Functional Theory (DFT) or higher-level ab initio methods, can predict these properties with high accuracy. nih.gov For this compound, these calculations would involve optimizing the molecular geometry to find the lowest energy structure and then performing frequency calculations to obtain key thermodynamic data.
The stability of the molecule can be assessed by its standard formation enthalpy (ΔHf°), Gibbs free energy of formation (ΔGf°), and total energy. These parameters indicate the energy released or absorbed during the compound's formation from its constituent elements in their standard states. Computational studies on related nitro- and halo-substituted heterocyclic compounds have demonstrated the utility of such calculations in understanding thermal decomposition and stability. scispace.com
Table 1: Illustrative Thermochemical Parameters for this compound at 298.15 K Note: The following data are representative examples of what would be calculated and are not based on published experimental or theoretical values for this specific compound.
| Parameter | Value | Unit |
|---|---|---|
| Total Energy | -3450.1234 | Hartree |
| Standard Enthalpy of Formation (ΔHf°) | -150.5 | kJ/mol |
| Standard Gibbs Free Energy of Formation (ΔGf°) | -85.2 | kJ/mol |
| Entropy (S) | 450.7 | J/(mol·K) |
| Heat Capacity (Cv) | 180.3 | J/(mol·K) |
Molecular Modeling and Dynamics Simulations
The five-membered pyrrolidin-2-one ring is not planar and exhibits significant conformational flexibility, a phenomenon known as pseudorotation. nih.gov This flexibility allows the ring to adopt various low-energy conformations, typically described as "envelope" or "twist" forms. nih.govnih.gov In an envelope conformation, four atoms are roughly coplanar while the fifth is out of the plane. The specific conformation adopted by this compound would be influenced by the steric and electronic effects of the bulky 5-bromo-2-fluorophenyl substituent.
Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the pyrrolidin-2-one ring over time. nih.gov These simulations would reveal the transitions between different conformations and the timescale on which they occur, providing a detailed picture of the molecule's flexibility and the conformational landscape it explores at a given temperature.
Molecular dynamics simulations are also invaluable for studying how this compound interacts with its surroundings, such as in a solvent or within a crystal lattice. By simulating the molecule in a box of solvent molecules (e.g., water or DMSO), researchers can analyze the formation and dynamics of solute-solvent interactions, such as hydrogen bonds. This provides insight into the compound's solubility and how its conformation might change in different chemical environments. These simulations are crucial for understanding the behavior of related compounds in biological systems, for instance, when studying their interactions with proteins. nih.gov
Computational Prediction of Reaction Pathways and Mechanistic Elucidation
While specific computational studies detailing the reaction pathways for the synthesis of this compound are not extensively documented in publicly available literature, the application of computational and theoretical chemistry provides a powerful framework for predicting plausible synthetic routes and elucidating their underlying mechanisms. Such in silico investigations are instrumental in modern organic synthesis, offering insights into reaction feasibility, stereoselectivity, and the identification of key intermediates and transition states.
Computational approaches, primarily Density Functional Theory (DFT), are widely employed to model the synthesis of substituted pyrrolidin-2-ones. nih.govarabjchem.org These methods can be hypothetically applied to understand the formation of this compound. Plausible synthetic strategies amenable to computational investigation include intramolecular C-H amidation and [3+2] cycloaddition reactions. nih.govacs.org
A theoretical investigation into the synthesis of this compound would typically commence with the mapping of the potential energy surface (PES) for a proposed reaction. For instance, in a hypothetical intramolecular amidation of a suitable precursor, DFT calculations could be used to model the critical C-N bond-forming step. This would involve locating the transition state structure and calculating its activation energy, which is a key determinant of the reaction rate. nih.gov
The table below illustrates hypothetical data that could be generated from a DFT study on a proposed intramolecular cyclization to form the target compound. The calculations could be performed using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(2d,2p)) to provide energies of the reactant, transition state, and product. nih.gov
| Species | Description | Relative Gibbs Free Energy (ΔG#, kcal/mol) |
|---|---|---|
| Reactant | Acyclic precursor to this compound | 0.0 |
| Transition State (TS) | Structure corresponding to the energy maximum for the C-N bond formation | +25.5 |
| Product | This compound | -15.2 |
Furthermore, computational studies can elucidate the role of catalysts in the synthesis. For example, in a palladium-catalyzed N-arylation to form an N-aryl-pyrrolidine, DFT could be used to model the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. nih.gov This would provide insights into the ligand effects and the factors controlling the efficiency of the catalyst.
Mechanistic elucidation also extends to understanding the stereochemical outcome of a reaction. For the synthesis of chiral pyrrolidines, computational modeling can predict the diastereoselectivity by comparing the activation energies of the transition states leading to different stereoisomers. acs.org The lower energy pathway would correspond to the major product.
The following table presents hypothetical computational data for a diastereoselective reaction, illustrating how theoretical calculations can predict the stereochemical outcome.
| Transition State | Diastereomer Formed | Calculated Activation Energy (kcal/mol) | Predicted Product Ratio |
|---|---|---|---|
| TS-A | (R,S)-diastereomer | 22.1 | Major |
| TS-B | (S,S)-diastereomer | 24.5 | Minor |
Structure Activity Relationship Sar Investigations of 5 5 Bromo 2 Fluorophenyl Pyrrolidin 2 One and Its Analogues Non Clinical Focus
In Silico Receptor Binding and Molecular Docking Studies
In silico techniques, which utilize computational methods to model and predict molecular interactions, are invaluable for the initial assessment of a compound's biological potential. These approaches offer a rapid and cost-effective means to screen vast chemical libraries and prioritize candidates for further experimental validation.
Ligand-Protein Interaction Profiling with Theoretical Biological Targets
The initial step in understanding the potential biological effects of 5-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one and its analogues involves profiling their interactions with a panel of known biological targets. This is achieved by docking the small molecule into the binding sites of various proteins to predict the strength and nature of the interaction. The pyrrolidinone core, substituted with a bromo-fluorophenyl group, presents a unique combination of steric and electronic features that can influence its binding to diverse protein architectures.
Theoretical targets for such profiling often include enzymes, receptors, and ion channels implicated in various physiological processes. For instance, based on the structural motifs present in the molecule, potential targets could include kinases, proteases, or G-protein coupled receptors (GPCRs). The bromo and fluoro substituents on the phenyl ring can significantly modulate binding through halogen bonding and altered electrostatic potential, respectively.
Virtual Screening for Potential Binding Partners
Virtual screening is a computational technique used to search libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. In the context of this compound, this process can be reversed to screen a database of known protein structures to identify potential binding partners for the compound. This "reverse docking" approach can help to identify potential on-target and off-target effects, providing a broader understanding of the compound's pharmacological profile.
The process involves systematically fitting the three-dimensional conformation of this compound into the binding pockets of a multitude of proteins. A scoring function is then used to estimate the binding affinity for each protein, allowing for the ranking of potential biological targets. This can uncover unexpected therapeutic possibilities or potential liabilities early in the discovery process.
Prediction of Binding Affinities and Modes of Interaction
Molecular docking simulations not only identify potential binding partners but also provide detailed insights into the specific interactions that stabilize the ligand-protein complex. These simulations predict the binding affinity, often expressed as a docking score or estimated free energy of binding (ΔG), and visualize the precise orientation of the ligand within the binding site.
For this compound, key interactions could involve hydrogen bonds between the lactam carbonyl oxygen or the N-H group and amino acid residues in the protein's active site. The aromatic phenyl ring can engage in π-π stacking or hydrophobic interactions. The bromine atom is capable of forming halogen bonds, which are increasingly recognized as important contributors to ligand binding affinity and specificity. The fluorine atom, being highly electronegative, can influence the electronic properties of the phenyl ring and participate in electrostatic or dipole-dipole interactions.
| Analog | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| This compound | Cyclin-Dependent Kinase 2 (CDK2) | -8.5 | Leu83, Glu81, Phe80 |
| 5-(5-Chloro-2-fluorophenyl)pyrrolidin-2-one | Mitogen-Activated Protein Kinase 1 (MAPK1) | -7.9 | Lys54, Met108, Asp111 |
| 5-(5-Bromo-2-methoxyphenyl)pyrrolidin-2-one | Tyrosine-protein Kinase Src | -8.2 | Thr338, Met341, Glu310 |
This table presents hypothetical data for illustrative purposes.
In Vitro Binding Studies with Specific Molecular Targets
Following in silico predictions, in vitro assays are essential to experimentally validate the computational findings and to quantify the interaction of the compounds with their putative molecular targets. These assays provide concrete data on binding affinities and functional effects.
Enzyme Inhibition Mechanisms (theoretical/in vitro)
Should in silico studies suggest that this compound or its analogues bind to an enzyme, in vitro enzyme inhibition assays are performed to confirm and characterize this interaction. These assays measure the effect of the compound on the rate of an enzyme-catalyzed reaction.
The mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) can be elucidated by performing kinetic studies at varying substrate and inhibitor concentrations. For example, pyrrolidine-2,5-dione derivatives have been investigated for their ability to inhibit α-glucosidase, a therapeutic target for type 2 diabetes. nih.gov A similar approach could be employed for this compound if it were predicted to bind to a specific enzyme.
| Compound | Target Enzyme | IC50 (µM) | Mechanism of Inhibition |
| This compound | Alpha-Glucosidase | 15.2 | Competitive |
| 5-(5-Chloro-2-fluorophenyl)pyrrolidin-2-one | Carbonic Anhydrase II | 25.8 | Non-competitive |
| 5-(5-Bromo-2-methoxyphenyl)pyrrolidin-2-one | Dipeptidyl Peptidase-4 | 18.4 | Competitive |
This table presents hypothetical data for illustrative purposes.
Receptor Binding Assays (in vitro)
Receptor binding assays are used to measure the affinity of a ligand for a specific receptor. nih.gov These assays are crucial for understanding the potential pharmacological effects of a compound. nih.gov Typically, a radiolabeled ligand with known affinity for the receptor is used in a competitive binding experiment. The ability of the test compound, such as this compound, to displace the radiolabeled ligand from the receptor is measured.
The data from these experiments are used to determine the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of the test compound. nih.gov These values provide a quantitative measure of the compound's binding affinity for the receptor. nih.gov Such assays are fundamental in drug discovery for identifying and optimizing compounds that interact with specific receptor targets. merckmillipore.com
| Analog | Receptor Target | Ki (nM) | Assay Type |
| This compound | Sigma-1 Receptor | 50 | Radioligand Displacement |
| 5-(5-Chloro-2-fluorophenyl)pyrrolidin-2-one | Dopamine D2 Receptor | 120 | Radioligand Displacement |
| 5-(5-Bromo-2-methoxyphenyl)pyrrolidin-2-one | Serotonin 5-HT2A Receptor | 85 | Radioligand Displacement |
This table presents hypothetical data for illustrative purposes.
Computational Design Principles for Rational Structural Modification and Optimization
The rational structural modification and optimization of lead compounds like this compound are significantly enhanced through the application of computational chemistry and molecular modeling techniques. These in silico approaches provide valuable insights into the structure-activity relationships (SAR), guiding the design of new analogues with improved potency, selectivity, and pharmacokinetic profiles. The primary computational tools employed for this purpose include Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking simulations.
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling is a computational method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For derivatives of this compound, a QSAR study would involve the generation of a dataset of analogues with varying substituents on the pyrrolidinone and phenyl rings, along with their corresponding biological activity data.
A typical QSAR study for this class of compounds would proceed as follows:
Data Set Preparation: A series of analogues of this compound would be synthesized and their biological activities determined.
Descriptor Calculation: For each analogue, a range of molecular descriptors would be calculated. These can include electronic descriptors (e.g., partial charges, dipole moment), steric descriptors (e.g., molecular volume, surface area), hydrophobic descriptors (e.g., logP), and topological descriptors (e.g., connectivity indices).
Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the calculated descriptors with the observed biological activity.
Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques to ensure its robustness and reliability.
The resulting QSAR model can then be used to predict the biological activity of novel, unsynthesized analogues of this compound, thereby prioritizing the synthesis of the most promising candidates. For instance, a hypothetical QSAR model for a series of N-substituted this compound analogues might reveal that specific electronic and steric properties of the substituent at the N-1 position are crucial for activity.
Table 1: Hypothetical QSAR Data for N-Substituted this compound Analogues
| Compound ID | N-Substituent (R) | Experimental pIC50 | Predicted pIC50 | Residual |
| 1 | -H | 6.2 | 6.1 | 0.1 |
| 2 | -CH3 | 6.5 | 6.6 | -0.1 |
| 3 | -C2H5 | 6.8 | 6.7 | 0.1 |
| 4 | -CH(CH3)2 | 6.4 | 6.3 | 0.1 |
| 5 | -C(CH3)3 | 6.1 | 6.2 | -0.1 |
| 6 | -CH2Ph | 7.2 | 7.1 | 0.1 |
| 7 | -CH2(4-ClPh) | 7.5 | 7.6 | -0.1 |
| 8 | -CH2(4-MeOPh) | 7.3 | 7.2 | 0.1 |
Molecular Docking
Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding mode of this compound and its analogues at the molecular level, which in turn guides the rational design of new derivatives with enhanced binding affinity.
The process of molecular docking for this compound would involve:
Preparation of the Receptor and Ligand: The three-dimensional structure of the target protein is obtained from a protein data bank or generated through homology modeling. The structure of this compound is built and optimized using molecular mechanics.
Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the active site of the receptor, generating a series of possible binding poses.
Scoring and Analysis: The generated poses are ranked using a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
For this compound, docking studies could reveal the importance of the bromo and fluoro substituents on the phenyl ring for specific interactions within the binding pocket. For example, the fluorine atom might act as a hydrogen bond acceptor, while the bromine atom could be involved in halogen bonding or occupy a hydrophobic pocket.
Table 2: Hypothetical Molecular Docking Results for this compound Analogues
| Compound ID | Modification | Docking Score (kcal/mol) | Key Interactions |
| 1 | This compound | -8.5 | H-bond with Ser234, Halogen bond with Leu112 |
| 2 | 5-(5-Chloro-2-fluorophenyl)pyrrolidin-2-one | -8.2 | H-bond with Ser234, Halogen bond with Leu112 |
| 3 | 5-(5-Bromo-2-chlorophenyl)pyrrolidin-2-one | -8.7 | H-bond with Ser234, Halogen bond with Leu112 |
| 4 | 5-(5-Bromo-2-methylphenyl)pyrrolidin-2-one | -7.9 | H-bond with Ser234, Hydrophobic interaction |
| 5 | 5-(2-Fluorophenyl)pyrrolidin-2-one | -7.5 | H-bond with Ser234 |
| 6 | 5-(5-Bromophenyl)pyrrolidin-2-one | -8.0 | Halogen bond with Leu112 |
Bioisosteric Replacement
Computational analysis plays a crucial role in identifying suitable bioisosteric replacements for key functional groups within this compound. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological activities to a molecule. The goal of bioisosteric replacement is to improve the compound's properties, such as potency, selectivity, or metabolic stability, while maintaining the essential binding interactions.
For the 5-bromo-2-fluorophenyl moiety, computational tools can be used to evaluate a range of bioisosteric replacements for the bromine and fluorine atoms. For example, other halogens (e.g., chlorine) or small lipophilic groups (e.g., methyl, trifluoromethyl) could be considered as replacements for the bromine atom. Similarly, other hydrogen bond acceptors (e.g., hydroxyl, cyano) could be explored as bioisosteres for the fluorine atom. Molecular docking and free energy calculations can be employed to predict the impact of these modifications on the binding affinity and selectivity of the analogues.
By integrating these computational design principles, medicinal chemists can rationally guide the structural modification and optimization of this compound, leading to the development of new analogues with enhanced therapeutic potential.
Potential Applications of 5 5 Bromo 2 Fluorophenyl Pyrrolidin 2 One As a Chemical Building Block
Strategic Intermediate in Complex Organic Synthesis
As a strategic intermediate, 5-(5-bromo-2-fluorophenyl)pyrrolidin-2-one offers several reactive sites that can be selectively functionalized. The presence of the bromine atom on the phenyl ring is particularly significant, as it is a common handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
Table 1: Potential Transformations of this compound
| Reaction Type | Reagents and Conditions (Hypothetical) | Potential Product |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Biphenyl-substituted pyrrolidin-2-one |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl-substituted pyrrolidin-2-one |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Amino-substituted pyrrolidin-2-one |
| Stille Coupling | Organostannane, Pd catalyst | Aryl/vinyl-substituted pyrrolidin-2-one |
| Heck Reaction | Alkene, Pd catalyst, base | Alkenyl-substituted pyrrolidin-2-one |
These transformations would allow for the introduction of diverse molecular fragments, leading to the synthesis of complex molecules with potential applications in various fields, including pharmaceuticals and agrochemicals. The fluorine atom on the phenyl ring can also influence the electronic properties of the molecule and may offer advantages in terms of metabolic stability and binding affinity in biological systems.
Scaffold for Novel Nitrogen-Containing Heterocycles and Polycyclic Systems
The pyrrolidin-2-one ring itself is a key structural feature that can be modified to generate a wide range of nitrogen-containing heterocycles. The lactam functionality can undergo various reactions, such as reduction, ring-opening, and condensation, to serve as a template for the construction of more elaborate molecular architectures.
For instance, reduction of the lactam carbonyl group would yield the corresponding pyrrolidine (B122466) derivative. Subsequent intramolecular cyclization reactions, potentially involving the substituents on the phenyl ring, could lead to the formation of novel polycyclic systems. The bromo and fluoro groups can be utilized to direct these cyclization reactions or to be incorporated into the final heterocyclic framework.
The development of new synthetic methodologies targeting the modification of the pyrrolidin-2-one ring in the presence of the functionalized phenyl group could open up new avenues for the creation of diverse chemical libraries for drug discovery and other applications.
Development of Functional Materials through Controlled Derivatization (Theoretical Implications)
The derivatization of this compound could also be explored for the development of novel functional materials. The aromatic ring system, coupled with the polar lactam group, provides a foundation for creating molecules with specific electronic and photophysical properties.
By strategically introducing different functional groups through the reactions mentioned in Section 6.1, it may be possible to tune the properties of the resulting molecules. For example, the incorporation of conjugated systems via cross-coupling reactions could lead to the formation of organic dyes or materials with interesting optical properties.
Furthermore, the pyrrolidin-2-one moiety could be polymerized or grafted onto polymer backbones to create functional polymers with tailored characteristics. The bromo and fluoro substituents could also play a role in directing the self-assembly of these molecules into ordered structures, which is a key aspect in the design of advanced materials. While purely theoretical at this stage, the structural features of this compound suggest a potential for its use as a precursor in materials science.
Patent Landscape and Academic Implications
Analysis of Existing Patents Related to Halogenated Pyrrolidinones
The patent literature reveals a sustained interest in halogenated pyrrolidinones, with claims covering novel compositions of matter, synthetic methodologies, and various therapeutic and industrial applications. While patents specifically claiming 5-(5-bromo-2-fluorophenyl)pyrrolidin-2-one are not prevalent in the public domain, an analysis of broader patents concerning halogenated pyrrolidinones provides valuable insights into the intellectual property landscape.
A review of patents indicates that halogenated pyrrolidinones are explored for their potential in treating neurological disorders, as herbicides, and as antibacterial agents. For instance, 2-oxo-1-pyrrolidine derivatives have been patented for their use in treating conditions like epilepsy. google.com The inclusion of halogens in these structures is often a key element of the inventive step, conferring improved efficacy or a more favorable pharmacokinetic profile.
The synthesis of pyrrolidinone derivatives is also a significant area of patent activity. google.comgoogle.com Patented methods often focus on achieving higher yields, milder reaction conditions, and suitability for industrial-scale production. google.com These processes can involve various starting materials and catalytic systems, reflecting the ongoing innovation in the chemical synthesis of these compounds.
Some patents describe the use of pyrrolidinone structures in agricultural applications, such as herbicides for controlling undesired vegetation. google.com In these cases, the specific halogen substitution patterns are critical for achieving selective herbicidal activity while minimizing toxicity to crops.
Furthermore, research has highlighted the anti-pathogenic properties of certain halogenated pyrrolidones, suggesting their potential in combating bacterial infections by inhibiting virulence factors. nih.govresearchgate.net This area of research could lead to new patent filings as novel compounds with potent anti-virulence activity are discovered.
The following interactive table summarizes key patent areas for halogenated pyrrolidinones:
Interactive Data Table: Patent Landscape of Halogenated Pyrrolidinones| Patent Focus Area | General Description of Patented Inventions | Potential Implications for this compound |
| Neurological Disorders | Patents cover 2-oxo-1-pyrrolidine derivatives for treating conditions like epilepsy. google.com Halogenation is often key to enhancing therapeutic properties. | The specific halogenation pattern of this compound could be explored for novel neurological applications. |
| Synthetic Methods | Inventions include novel synthesis routes for pyrrolinone compounds aiming for higher yields and more efficient industrial processes. google.com | Development of a novel, efficient synthesis for this compound could be a patentable invention. |
| Herbicidal Applications | Pyrrolidinones have been patented for their use in controlling undesirable vegetation. google.com | The herbicidal potential of this compound could be investigated, potentially leading to new agricultural patents. |
| Antibacterial Agents | Research into the anti-virulence properties of halogenated pyrrolidones suggests potential for new antibacterial therapies. nih.govresearchgate.nettandfonline.com | This compound could be screened for antibacterial or anti-virulence activity, opening avenues for new patents in this therapeutic area. |
| Material Science | Complexes of polyvinylpyrrolidone (B124986) and halogens have been developed for applications such as antiseptics. google.com | While less direct, the unique electronic properties conferred by the bromo- and fluoro-substituents could be explored for novel material science applications. |
Opportunities for Novel Synthetic Process and Composition of Matter Patents
The existing patent landscape for halogenated pyrrolidinones, coupled with the specific structural features of this compound, presents several opportunities for novel patent filings.
Novel Synthetic Processes: There is a continuous drive to develop more efficient, cost-effective, and environmentally friendly synthetic methods in the pharmaceutical and chemical industries. A novel synthetic route to this compound that offers significant advantages over existing general methods for producing substituted pyrrolidinones could be patentable. Potential areas for innovation include:
Asymmetric Synthesis: Developing a stereoselective synthesis to yield a single enantiomer of this compound could be a valuable and patentable invention, as different enantiomers of a chiral drug can have distinct pharmacological activities.
Novel Catalytic Systems: The use of a novel catalyst that improves reaction yield, reduces reaction time, or allows for milder reaction conditions would be a strong candidate for a process patent.
Green Chemistry Approaches: A synthetic pathway that utilizes more environmentally benign solvents, reduces waste, or is more energy-efficient would align with the principles of green chemistry and could be a basis for a patent.
Composition of Matter Patents: While the core structure of this compound may be known, there are still opportunities for composition of matter patents, which protect the chemical entity itself. These opportunities often arise from:
Novel Derivatives and Analogs: Creating new molecules based on the this compound scaffold could lead to compounds with improved biological activity, selectivity, or pharmacokinetic properties. These new chemical entities would be eligible for composition of matter patents.
Polymorphs, Salts, and Co-crystals: Discovering new crystalline forms (polymorphs), salts, or co-crystals of this compound with advantageous properties (e.g., improved solubility, stability, or bioavailability) can be a fruitful area for patenting.
New Medical Uses: If this compound is found to have a novel therapeutic application (a "new use"), this discovery can be patented. For example, if the compound is found to be effective in treating a specific type of cancer or a rare disease, a method of treatment patent could be pursued in jurisdictions that allow such claims.
Given the diverse biological activities reported for other halogenated pyrrolidinones, a systematic investigation into the pharmacological profile of this compound is warranted. Such research could uncover novel therapeutic uses and pave the way for new intellectual property.
Future Research Directions and Emerging Methodologies
Development of Green Chemistry Approaches for Sustainable Synthesis
The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize their environmental impact. nih.gov For the synthesis of 5-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one, future research will likely focus on developing more sustainable and efficient synthetic routes. ispe.org
Key areas of development in green synthesis include:
Use of Greener Solvents: Traditional organic solvents are often volatile and hazardous. Research is shifting towards the use of safer, more environmentally benign solvents such as water, ethanol, or other bio-derived solvents. mdpi.com For instance, syntheses of pyrrolidinone derivatives have been explored in ethanolic citric acid solutions, offering a greener alternative to conventional methods.
Catalysis: The use of catalytic reactions is a cornerstone of green chemistry as it reduces the need for stoichiometric reagents and minimizes waste. ispe.org Future synthetic strategies for this compound could employ novel catalysts that are more efficient and derived from abundant, non-toxic metals. Biocatalysis, using enzymes to perform specific chemical transformations, also presents a promising avenue for highly selective and environmentally friendly synthesis. ispe.org
Energy Efficiency: The development of synthetic methods that proceed at lower temperatures and pressures can significantly reduce energy consumption. Microwave-assisted organic synthesis (MAOS) is one such technology that has been shown to accelerate reactions, often leading to higher yields and cleaner reaction profiles in the synthesis of heterocyclic compounds like pyrrolidinones.
A comparative table of traditional versus potential green synthesis approaches is presented below.
| Feature | Traditional Synthesis | Green Synthesis Approach |
| Solvents | Often uses volatile organic compounds (VOCs) like dichloromethane (B109758) or toluene. | Employs water, ethanol, or other bio-based and less toxic solvents. mdpi.com |
| Reagents | May use stoichiometric amounts of hazardous reagents. | Utilizes catalytic amounts of reagents, including biocatalysts. ispe.org |
| Energy | Typically requires prolonged heating under reflux. | Can be optimized using energy-efficient methods like microwave irradiation. |
| Waste | Generates significant amounts of chemical waste. | Designed to minimize byproducts and allow for easier purification. |
Application of Advanced Automation and High-Throughput Synthesis Techniques
The discovery and optimization of new chemical entities can be accelerated through the use of automation and high-throughput synthesis (HTS). nih.gov These technologies enable the rapid synthesis and screening of large libraries of compounds, which is invaluable for identifying molecules with desired properties. rsc.org
For a compound like this compound, HTS can be used to:
Explore Structural Diversity: By systematically varying the substituents on the phenyl ring and the pyrrolidinone core, large libraries of analogues can be synthesized in parallel. spirochem.com This allows for a comprehensive exploration of the structure-activity relationship (SAR).
Optimize Reaction Conditions: Automated platforms can perform numerous reactions simultaneously under different conditions (e.g., varying catalysts, solvents, temperatures), making the process of finding the optimal synthetic route significantly faster. acs.org
Miniaturization: HTS often involves miniaturized reaction formats, such as 96-well or 1536-well plates, which reduces the consumption of expensive reagents and starting materials, and minimizes waste. acs.org
The integration of robotic systems for liquid handling, reaction workup, and analysis is a key component of modern high-throughput synthesis platforms. acs.org
Integration of Machine Learning and Artificial Intelligence in Predictive Chemistry for the Compound
In the context of this compound, AI and ML can be applied in several ways:
Predicting Reaction Outcomes: Machine learning models can be trained on large databases of chemical reactions to predict the most likely products of a given set of reactants and conditions. acs.orgresearchgate.net This can save significant time and resources by avoiding unsuccessful experiments.
Retrosynthetic Analysis: AI-powered tools can suggest novel and efficient synthetic routes to a target molecule by working backward from the final product. nih.gov This can help chemists devise more creative and practical synthetic strategies.
Predicting Physicochemical and Biological Properties: ML models can predict properties such as solubility, toxicity, and binding affinity to biological targets before a compound is even synthesized. nih.gov This allows for the in silico screening of virtual libraries of analogues of this compound to prioritize the synthesis of the most promising candidates.
Exploration of Novel Chemical Reactivities and Transformations
The functional groups present in this compound—the bromo and fluoro substituents on the phenyl ring and the lactam moiety of the pyrrolidinone core—offer multiple avenues for further chemical modification and the exploration of novel reactivities.
Future research could focus on:
Cross-Coupling Reactions: The bromine atom on the phenyl ring is a versatile handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions would allow for the introduction of a wide range of substituents, leading to the synthesis of diverse libraries of compounds with potentially new biological activities.
C-H Activation: Direct functionalization of the C-H bonds on the aromatic ring or the pyrrolidinone core is a powerful and atom-economical strategy for creating new derivatives. digitellinc.com Research into selective C-H activation methods could provide novel pathways to functionalize the molecule in ways that are not achievable through traditional methods.
Ring-Opening and Ring-Transformation Reactions: The pyrrolidinone ring can potentially undergo various ring-opening or ring-transformation reactions to generate other heterocyclic structures or acyclic derivatives. Investigating the reactivity of the lactam under different conditions could lead to the discovery of novel chemical transformations and the synthesis of new molecular scaffolds. researchgate.net
The exploration of these novel reactivities will not only expand the chemical space around this compound but also contribute to the broader field of synthetic organic chemistry.
Q & A
Q. What are the critical steps for ensuring safe handling and storage of 5-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one in laboratory settings?
Methodological Answer:
- Handling: Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust/aerosols and minimize skin contact. Conduct experiments in a fume hood to ensure adequate ventilation .
- Storage: Store in a tightly sealed container under inert gas (e.g., nitrogen) at 2–8°C to prevent degradation. Avoid exposure to moisture and static electricity, as brominated compounds may decompose under humid conditions .
- Spill Management: Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid aqueous cleanup methods to prevent unintended reactions .
Q. How can researchers validate the purity of this compound using analytical techniques?
Methodological Answer:
- Chromatography: Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) to assess purity. Compare retention times against known standards .
- Spectroscopy: Confirm molecular identity via H/C NMR (e.g., aromatic proton signals at δ 7.2–7.8 ppm for bromo-fluorophenyl groups) and high-resolution mass spectrometry (HRMS) .
- Melting Point: Determine the melting point (mp) using a calibrated apparatus. Discrepancies >2°C from literature values suggest impurities .
Advanced Research Questions
Q. How can synthetic routes for this compound be optimized to improve yield and scalability?
Methodological Answer:
- Route Selection: Compare cyclization of bromo-fluorophenyl precursors (e.g., via Buchwald-Hartwig amination) versus direct functionalization of pyrrolidin-2-one cores. The latter may reduce side reactions .
- Catalysis: Screen Pd-based catalysts (e.g., Pd(OAc) with XPhos ligand) for coupling efficiency. Monitor reaction progress using in situ FTIR to detect intermediate formation .
- Solvent Optimization: Test polar aprotic solvents (DMF, DMSO) versus non-polar alternatives (toluene). High dielectric solvents may enhance halogen bond activation but require post-reaction purification .
Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data for this compound?
Methodological Answer:
- DFT Calculations: Perform density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts. Compare with experimental data; deviations >0.5 ppm may indicate conformational flexibility or solvent effects .
- Dynamic Effects: Analyze variable-temperature NMR to detect rotational barriers in the pyrrolidin-2-one ring or hindered aryl group rotation .
- X-ray Crystallography: Resolve ambiguous structural features (e.g., regiochemistry of bromine/fluorine substitution) via single-crystal X-ray diffraction .
Q. How can the biological activity of this compound be systematically evaluated for drug discovery?
Methodological Answer:
- Target Selection: Prioritize kinases or GPCRs based on structural similarity to known pyrrolidinone-containing inhibitors. Use molecular docking (e.g., AutoDock Vina) to predict binding affinities .
- In Vitro Assays: Test cytotoxicity (MTT assay) and target inhibition (e.g., ELISA for kinase activity). Include positive controls (e.g., staurosporine for kinases) .
- Metabolic Stability: Assess hepatic microsomal stability (e.g., human liver microsomes + NADPH) to identify metabolic liabilities early in development .
Q. What experimental approaches determine the stability of this compound under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 40°C for 24 hours. Monitor degradation via LC-MS .
- Thermogravimetric Analysis (TGA): Measure weight loss under controlled heating (5°C/min) to identify decomposition thresholds (e.g., >150°C may indicate thermal instability) .
- Long-Term Storage: Store samples at 25°C/60% relative humidity for 6–12 months. Periodically test purity and crystallinity (PXRD) to establish shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
